4-(Chloromethyl)-6-iodopyridin-2-OL

Description

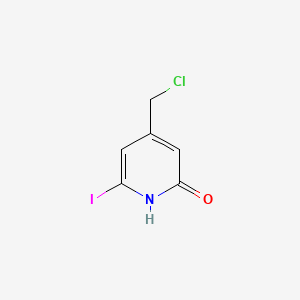

While direct data for 4-(Chloromethyl)-6-iodopyridin-2-OL is absent in the provided evidence, its structural analogs and related pyridine derivatives offer insights. Pyridine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The compound features a pyridine core substituted with a hydroxyl group (-OH) at position 2, a chloromethyl (-CH₂Cl) group at position 4, and an iodine atom at position 4. These substituents influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C6H5ClINO |

|---|---|

Molecular Weight |

269.47 g/mol |

IUPAC Name |

4-(chloromethyl)-6-iodo-1H-pyridin-2-one |

InChI |

InChI=1S/C6H5ClINO/c7-3-4-1-5(8)9-6(10)2-4/h1-2H,3H2,(H,9,10) |

InChI Key |

PMDPKJJEZZEHER-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)I)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-iodopyridin-2-OL typically involves halogenation reactions. One common method includes the iodination of 4-(Chloromethyl)pyridin-2-OL using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-6-iodopyridin-2-OL can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.

Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate in acidic or neutral medium.

Coupling Reactions: Palladium catalysts in the presence of a base like potassium phosphate and an organic solvent such as toluene.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridin-2-one derivatives.

Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-(Chloromethyl)-6-iodopyridin-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-iodopyridin-2-OL largely depends on its interaction with biological targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of halogen atoms can enhance its binding affinity through halogen bonding interactions . Additionally, the compound can modulate signaling pathways by interacting with specific receptors or proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

4-Chloro-2-iodopyridin-3-ol (CAS: N/A, )

- Structure : Pyridine with -OH (position 3), -Cl (position 4), and -I (position 2).

- Comparison: The shifted hydroxyl and halogen positions alter electronic distribution. The iodine at position 2 may sterically hinder electrophilic substitution compared to iodine at position 6 in the target compound. Chlorine at position 4 (vs.

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol (Page 63, )

- Structure : Pyridine with -OH (position 3), hydroxymethyl (-CH₂OH) at position 6, -Cl at positions 2 and 5, and -I at position 3.

- Comparison : The hydroxymethyl group increases hydrophilicity compared to the chloromethyl group in the target compound. Multiple chlorines and iodine create a highly electron-deficient ring, favoring nucleophilic aromatic substitution.

Heterocyclic Core Variations

6-(Chloromethyl)-2-phenylpyrimidin-4-ol ()

- Structure : Pyrimidine core with -OH (position 4), -CH₂Cl (position 6), and phenyl (position 2).

- Comparison: The pyrimidine ring (two nitrogen atoms) increases electron deficiency compared to pyridine, altering reactivity in cross-coupling or coordination chemistry.

4-Chloro-3-methylpyridin-2-OL (CAS: 1227600-64-7, )

- Structure : Pyridine with -OH (position 2), -Cl (position 4), and -CH₃ (position 3).

- Molecular Formula: C₆H₆ClNO; Molar Mass: 143.57 g/mol.

- Comparison : The methyl group (electron-donating) at position 3 stabilizes the ring against electrophilic attack, contrasting with the electron-withdrawing iodine in the target compound. The absence of iodine limits applications in radiopharmaceuticals or heavy-atom crystallography.

Functional Group Variations

6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol ()

- Structure : Pyrimidine with -OH (position 4), methoxymethyl (-CH₂OCH₃) at position 6, and pyridyl at position 2.

- Comparison : The methoxymethyl group enhances solubility in polar solvents compared to chloromethyl. The pyridyl substituent introduces a second heteroaromatic ring, enabling metal coordination or multicomponent reactions.

Data Table: Key Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.